molecular formula C23H27F3N2O3 B1204579 1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone

1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone

Cat. No. B1204579
M. Wt: 436.5 g/mol
InChI Key: RZBKZNYVDFDGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]propoxy]phenyl]-1-propanone is an aromatic ketone.

Scientific Research Applications

Antimuscarinic Activity

This compound has been part of a study on antimuscarinic agents, with potential utility in treating urinary incontinence related to bladder muscle instability. The research explored various structural modifications, particularly involving the terminal piperazine nitrogen, to enhance potency and selectivity for M3 muscarinic receptors. This research suggested that certain benzyl substitutions could yield compounds with significant functional M3 receptor (smooth muscle) selectivity, offering several candidates for clinical study (Kaiser et al., 1993).

Chemosensitizing Property in Cancer Treatment

A series of propafenone analogs, including this compound, were developed and evaluated for their chemosensitizing activity in multidrug resistant cancer. The research aimed at enhancing the effectiveness of chemotherapeutic agents like adriamycin in resistant cancer cell lines. This approach utilized pre-QSAR and pharmacophoric studies, leading to the synthesis of novel analogs with significant chemosensitizing activity (Ambre et al., 2002).

Affinity to Serotonin Receptors

The compound has been synthesized and evaluated for its pharmacological activity, showing significant affinity to both 5-HT1A and 5-HT2A receptors, similar to aripiprazole, an atypical antipsychotic drug. This property suggests potential applications in the treatment of psychiatric disorders (Kossakowski et al., 2008).

Anti-malarial Activity

Derivatives of this compound have been studied for their anti-malarial activity. The research indicated the importance of certain structural elements like the OH, benzyl group, and methylene substituents for generating anti-malarial activity. However, the molecular conformation and specific bond distances within these compounds did not correlate directly with their activities (Cunico et al., 2009).

Application in Photopolymerization Systems

A novel photoinitiator derived from this compound, [4-(2-hydroxy-3-butoxy-1-propoxy)phenyl]phenyliodonium hexafluoroantimonate, was synthesized and used in photopolymerization systems. This research explored its utility in UV curing processes and the effects of various concentrations and curing times (Cheng, 2006).

properties

Product Name

1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone

Molecular Formula

C23H27F3N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one

InChI

InChI=1S/C23H27F3N2O3/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26/h3-9,14,20,29H,2,10-13,15-16H2,1H3

InChI Key

RZBKZNYVDFDGCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
Reactant of Route 3
Reactant of Route 3
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.